5-chloro-2-methoxy-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzamide
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Description
This compound is a complex organic molecule that contains several functional groups and structural features, including a benzamide group, a chloro group, a methoxy group, an indole group, and a morpholine group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve the coupling of the appropriate indole, benzamide, and morpholine precursors. Indole derivatives are often synthesized via methods such as the Fischer indole synthesis or the Madelung synthesis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The indole group, for example, is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the benzamide group might undergo reactions typical of amides, such as hydrolysis, while the indole group might undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amide group and the potentially aromatic indole and benzene rings could influence its solubility, melting point, boiling point, and other properties .Mechanism of Action
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O3/c1-26-8-7-17-13-16(3-5-20(17)26)21(27-9-11-30-12-10-27)15-25-23(28)19-14-18(24)4-6-22(19)29-2/h3-6,13-14,21H,7-12,15H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOMVSWYJFVSKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C=CC(=C3)Cl)OC)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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